molecular formula C17H16N4O3S B3017674 Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034283-76-4

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3017674
CAS No.: 2034283-76-4
M. Wt: 356.4
InChI Key: BSLWTOVMPRNIEW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a benzothiazole-derived compound featuring a pyrrolidine ring substituted with a 3-methoxypyrazine moiety. This structure integrates a benzothiazole core—a heterocyclic system known for its pharmacological relevance—with a pyrrolidinyl methanone linker and a pyrazine-based substituent.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-15-16(19-6-5-18-15)24-12-4-7-21(9-12)17(22)11-2-3-13-14(8-11)25-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLWTOVMPRNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core. The methoxypyrazine moiety can be introduced through nucleophilic substitution reactions, where a methoxypyrazine derivative reacts with an appropriate leaving group on the benzothiazole ring.

The pyrrolidine ring is often synthesized separately and then coupled with the benzothiazole-methoxypyrazine intermediate through amide bond formation. This step usually requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine moiety, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, DMF (dimethylformamide) as solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a pyrrolidine derivative, with a methanone functional group. The methoxypyrazine group enhances its structural complexity. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : Achieved through the condensation of 2-aminothiophenol with suitable aldehydes or ketones.
  • Introduction of the Methoxypyrazine Moiety : Nucleophilic substitution reactions attach the methoxypyrazine derivative to the benzothiazole structure.
  • Coupling with Pyrrolidine : The pyrrolidine ring is synthesized separately and coupled with the benzothiazole-methoxypyrazine intermediate through amide bond formation using coupling reagents like EDCI or DCC in the presence of bases such as triethylamine .

Scientific Research Applications

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has a wide range of applications in various scientific disciplines:

Medicinal Chemistry

  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth and proliferation. Its structural components allow for interaction with biological targets, potentially leading to novel cancer therapies .
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
  • Antimicrobial Properties : Research indicates potential efficacy against various pathogens, which could support its use in developing new antimicrobial agents .

Biological Research

  • Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for understanding its pharmacological profile and potential therapeutic applications .
  • Biological Pathway Probing : It can serve as a probe for studying complex biological pathways, aiding in the understanding of disease mechanisms and drug interactions .

Industrial Applications

  • Material Science : The unique chemical properties of this compound may be exploited in developing new materials, including polymers and dyes, enhancing their functional characteristics .
  • Chemical Synthesis : As a building block in organic synthesis, it can facilitate the creation of more complex molecules with desired properties .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in disease pathways, such as kinases or proteases. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzothiazole derivatives synthesized for multitarget therapeutic applications. Below is a detailed comparison based on structural features, pharmacological activity, and physicochemical properties:

Table 1: Structural and Pharmacological Comparison of Benzo[d]thiazole Derivatives

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Pharmacological Activity (IC50/Ki) Reference
Target Compound : Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone Benzothiazole core, pyrrolidine-methanone linker, 3-methoxypyrazine substituent ~375.4 (estimated) Not reported in evidence
Compound 3s : Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone Benzothiazole core, pyrrolidine-methanone linker, pentyl-pyrrolidine substituent 360.17 H3R: Ki = 0.036 μM; AChE: IC50 = 6.7 mM; BuChE: IC50 = 2.35 mM; MAO-B: IC50 = 1.6 mM
Compound 3d : Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Benzothiazole core, piperidine-methanone linker, propoxy-piperidine substituent 413.5 Not explicitly reported; synthesized with 52.4% yield
Compound 4a : Pyrrolidin-1-yl-(6-(3-((2-(pyrrolidin-1-yl)ethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide Carboxamide linker, pyrrolidine-ethylamino substituent ~435.5 (estimated) Synthesized with 21.2% yield
Compound 4b : Azepan-1-yl-(6-(3-(azepan-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Azepane (7-membered ring) substituent 441.6 Synthesized with 57.5% yield
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone () 3-Chloropyridine substituent 359.8 No pharmacological data reported

Key Observations :

Structural Variations :

  • The target compound’s 3-methoxypyrazine substituent distinguishes it from analogs with aliphatic amines (e.g., pyrrolidine in 3s , piperidine in 3d ). The methoxy group may enhance solubility or target selectivity compared to halogenated analogs (e.g., 3-chloropyridine in ) .
  • Compounds with larger cyclic substituents (e.g., azepane in 4b ) exhibit higher molecular weights and synthetic yields, suggesting steric and electronic effects on reactivity .

Pharmacological Activity: Compound 3s is the most potent analog in the evidence, with nanomolar H3R affinity (Ki = 0.036 μM) and micromolar inhibition of cholinesterases and MAO-B . The target compound’s pyrazine moiety could modulate similar targets but with altered potency due to differences in electron distribution and hydrogen-bonding capacity.

Synthetic Feasibility: The synthesis of benzothiazole derivatives typically involves coupling reactions between benzothiazole carboxylic acids and amine-containing linkers (e.g., pyrrolidine or piperidine derivatives) .

Research Implications and Limitations

  • Strengths: The benzothiazole core and pyrrolidinyl methanone linker are well-validated pharmacophores for central nervous system targets. The pyrazine substituent introduces novelty, warranting further exploration of its pharmacokinetic and safety profiles.
  • Gaps: Limited data on the target compound’s solubility, metabolic stability, and in vivo efficacy. Comparative studies with 3s and 3d are needed to validate its hypothesized advantages.

Biological Activity

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and potential applications based on the available literature.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a pyrrolidine derivative, with a methanone functional group. The methoxypyrazine group enhances its structural complexity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : This is often achieved through the condensation of 2-aminothiophenol with suitable aldehydes or ketones.
  • Introduction of the Methoxypyrazine Moiety : Nucleophilic substitution reactions are employed to attach the methoxypyrazine derivative to the benzothiazole structure.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis.

Anticancer Potential

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, similar derivatives have shown effectiveness as apoptosis inducers by activating procaspase-3 to caspase-3 in various cancer cell lines, such as U937 and MCF-7 . The structure–activity relationship (SAR) studies suggest that the presence of both benzothiazole and specific donor sets enhances anticancer activity.

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis effectively, with promising selectivity against cancer cells. Notably, compounds like 8j and 8k , which share structural features with this compound, exhibited IC50 values of 5.2 μM and 6.6 μM against U937 cells, showcasing their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
3-(4-Methylpyridin-2-yloxy)pyrrolidinePyridine ring substitutionAntimicrobial
4-(Benzo[d]thiazol-2-yloxy)pyrrolidineBenzo[d]thiazole moietyAnticancer
5-(Methoxyphenyl)pyrazineMethoxy substitution on pyrazineAntioxidant

What distinguishes benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yloxy)pyrrolidin-1-y)methanone from these compounds is its specific combination of functional groups, particularly the integration of both benzo[d]thiazole and methoxypyrazine within a pyrrolidine framework.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research provides insights into its potential applications:

  • Anticancer Studies : Research on benzothiazole derivatives has highlighted their ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Enzyme Interaction Studies : Investigations into how similar compounds interact with specific enzymes reveal potential pathways for drug design targeting various cancers and inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzothiazole Core Formation : React 6-aminobenzothiazole derivatives with carbonylating agents under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone bridge .

Pyrrolidine Functionalization : Introduce the 3-methoxypyrazine substituent via nucleophilic substitution. For example, react 3-hydroxy pyrrolidine with 3-methoxypyrazin-2-yl chloride in anhydrous DMF at 60–80°C .

Purification : Use column chromatography (e.g., 60% ethyl acetate/hexane) to isolate the product, monitored by TLC .
Key Considerations : Optimize reaction time and temperature to avoid byproducts like over-alkylation. Use inert atmospheres for moisture-sensitive intermediates .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C-NMR to confirm regiochemistry. For example, the methoxypyrazine proton appears as a singlet (~δ 8.2 ppm), while pyrrolidine protons show splitting due to puckering .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Asymmetric units often reveal non-planar pyrrolidine rings, with Cremer-Pople puckering parameters (e.g., amplitude q = 0.5 Å, phase φ = 30°) quantifying ring distortion .
  • HRMS : Validate molecular mass with <2 ppm error .

Advanced: How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR)?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) from crystallographic data to classify ring conformations (e.g., envelope vs. twist). Substituents like the 3-methoxypyrazine group induce chair-like distortions, altering binding pocket compatibility .
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvent (e.g., explicit water models) to correlate conformation with biological activity. For example, increased puckering amplitude may enhance steric hindrance in enzyme active sites .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation time). For example, ’s antimicrobial screening used Staphylococcus spp. (Sp1–Sp5) with defined inoculum sizes .

Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates. Outliers may indicate assay-specific interference (e.g., solvent toxicity) .

Structural Reanalysis : Verify compound integrity post-assay via LC-MS to rule out degradation .

Advanced: What computational strategies predict binding affinity for target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., acetylcholinesterase). The benzothiazole moiety often engages in π-π stacking with aromatic residues, while the pyrrolidine oxygen forms hydrogen bonds .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy on pyrazine) to prioritize synthetic targets .

Advanced: What are the best practices for radiolabeling this compound for imaging studies?

Methodological Answer:

  • ¹⁸F Radiolabeling : Use tosylate precursors (e.g., 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone tosylate) with [¹⁸F]F⁻ in acetonitrile at 100°C. Purify via HPLC (C18 column, 70% MeCN/H₂O) .
  • Quality Control : Validate radiochemical purity (>95%) with radio-TLC and measure molar activity (>1 GBq/μmol) for in vivo PET imaging .

Advanced: How can researchers optimize synthetic yields while minimizing side reactions?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and temperature to identify optimal conditions. For example, DMF increases solubility of polar intermediates but may promote hydrolysis at >80°C .
  • In Situ Monitoring : Use FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and quench reactions at >90% conversion .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent oxidation of the benzothiazole sulfur .
  • Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation or dimerization .

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